molecular formula C11H15NO2 B2545710 2-amino-4-phenyl-pentanoic Acid CAS No. 1249487-76-0

2-amino-4-phenyl-pentanoic Acid

Cat. No. B2545710
CAS RN: 1249487-76-0
M. Wt: 193.246
InChI Key: ZZHGQIHRAUVHOE-UHFFFAOYSA-N
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Description

“2-amino-4-phenyl-pentanoic Acid” is a compound that belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .


Molecular Structure Analysis

The molecular structure of “2-amino-4-phenyl-pentanoic Acid” can be represented by the empirical formula C13H13NO2S2 . The InChI key for this compound is YNKQCPNHMVAWHN-UHFFFAOYSA-N .

Safety and Hazards

Safety data for “2-amino-4-phenyl-pentanoic Acid” suggests that it should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-4-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHGQIHRAUVHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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